molecular formula C8H9ClNOP B14683773 2-Chloro-3-phenyl-1,3,2-oxazaphospholidine CAS No. 31707-07-0

2-Chloro-3-phenyl-1,3,2-oxazaphospholidine

Cat. No.: B14683773
CAS No.: 31707-07-0
M. Wt: 201.59 g/mol
InChI Key: VSBZLFDMMQIWBQ-UHFFFAOYSA-N
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Description

2-Chloro-3-phenyl-1,3,2-oxazaphospholidine is a phosphorus-containing heterocyclic compound It is characterized by a five-membered ring structure that includes phosphorus, nitrogen, and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-phenyl-1,3,2-oxazaphospholidine typically involves the reaction of phosphoryl chloride with chiral amino alcohols in an organic solvent. The reaction proceeds under neutral conditions and often requires the use of chromatography for purification . Another method involves the reaction of 2-chloro-1,3,2-diazaphospholidine 2-oxide derivatives with chiral amino alcohols .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-phenyl-1,3,2-oxazaphospholidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound is known to react with substituted anilines and pyridines in acetonitrile, leading to the formation of corresponding substituted products .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include substituted anilines, pyridines, and other nucleophiles. The reactions are typically carried out in organic solvents such as acetonitrile at low temperatures (e.g., 5°C) to control the reaction rate and selectivity .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific nucleophile used. For example, reactions with substituted anilines yield substituted oxazaphospholidine derivatives .

Mechanism of Action

The mechanism of action of 2-Chloro-3-phenyl-1,3,2-oxazaphospholidine involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound’s phosphorus atom can form stable bonds with various nucleophiles, facilitating the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the nature of the reaction and the reagents used .

Comparison with Similar Compounds

2-Chloro-3-phenyl-1,3,2-oxazaphospholidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and the presence of a phenyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

31707-07-0

Molecular Formula

C8H9ClNOP

Molecular Weight

201.59 g/mol

IUPAC Name

2-chloro-3-phenyl-1,3,2-oxazaphospholidine

InChI

InChI=1S/C8H9ClNOP/c9-12-10(6-7-11-12)8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

VSBZLFDMMQIWBQ-UHFFFAOYSA-N

Canonical SMILES

C1COP(N1C2=CC=CC=C2)Cl

Origin of Product

United States

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